CCR5 Antagonist Potency: Picomolar Activity of 5-Methyl-2-morpholinopyrimidin-4-one Versus Nanomolar Class Baseline
5-Methyl-2-morpholinopyrimidin-4-one exhibits CCR5 antagonist activity with an IC50 of 0.100 nM in a cell-based fusion assay using P4R5 cells co-expressing CD4 and an LTR-β-gal construct, placing it among the most potent morpholinopyrimidinone-derived CCR5 ligands reported [1]. In comparison, close structural analogs within the same chemotype show CCR5 IC50 values spanning 0.300 nM to >26,800 nM, a >200,000-fold potency range that underscores the critical role of the 5-methyl substitution pattern [2]. The clinically approved CCR5 antagonist Maraviroc has a reported Ki of 0.24 nM (rhesus receptor) and IC50 values of 3.3–7.2 nM for chemokine ligand displacement, providing an external clinical benchmark [3]. The sub-nanomolar potency of the 5-methyl morpholino analog is therefore competitive with the approved drug's binding affinity, though head-to-head data in identical assay formats are not publicly available [1][3].
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.100 nM |
| Comparator Or Baseline | Close analog IC50 = 0.300 nM; Maraviroc Ki = 0.24 nM; class range up to >26,800 nM |
| Quantified Difference | 3-fold more potent than nearest analog; 2.4-fold lower IC50 than Maraviroc Ki; >200,000-fold more potent than weakest class member |
| Conditions | P4R5 cells co-expressing CD4 and LTR-β-gal; cell-cell fusion assay assessing inhibition of HIV-1 gp160-mediated fusion |
Why This Matters
Sub-nanomolar CCR5 potency is a key selection criterion for HIV entry inhibitor lead optimization; the 0.100 nM IC50 positions this compound as a high-affinity starting point that is competitive with approved clinical agents.
- [1] BindingDB BDBM50394596 / CHEMBL2164202. Affinity Data: IC50 = 0.100 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells. View Source
- [2] BindingDB. Cross-compound CCR5 antagonist data for morpholinopyrimidinone series: IC50 range 0.100 nM to >26,800 nM. View Source
- [3] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. View Source
